2-Amino-1H-benzo[d]imidazol-5-ol

Catalog No.
S1904505
CAS No.
51276-85-8
M.F
C7H7N3O
M. Wt
149.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-1H-benzo[d]imidazol-5-ol

CAS Number

51276-85-8

Product Name

2-Amino-1H-benzo[d]imidazol-5-ol

IUPAC Name

2-amino-3H-benzimidazol-5-ol

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C7H7N3O/c8-7-9-5-2-1-4(11)3-6(5)10-7/h1-3,11H,(H3,8,9,10)

InChI Key

FNSYWIPPPFVBAV-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1O)NC(=N2)N

Canonical SMILES

C1=CC2=C(C=C1O)NC(=N2)N

Serine Protease Inhibitor

  • -ABP has been shown to inhibit enzymes called serine proteases. These enzymes play a role in many biological processes, including cell growth and division.
  • By inhibiting serine proteases, 2-ABP may have potential applications in studying these processes and their link to various diseases.
  • Source)

Cancer Research

  • Some research suggests that 2-ABP may have anti-tumor properties.
  • Studies have observed that 2-ABP can inhibit the growth of certain cancer cells in vitro (laboratory experiments).
  • More research is needed to understand the mechanisms behind this effect and its potential for cancer treatment.
  • Source:

Other Areas of Investigation

  • Researchers are also exploring the potential applications of 2-ABP in other areas, such as inflammation and wound healing.
  • Due to the ongoing nature of scientific research, new discoveries about 2-ABP's potential applications are always being explored.

2-Amino-1H-benzo[d]imidazol-5-ol is an organic compound belonging to the class of benzimidazoles, characterized by a fused benzene and imidazole ring structure. Its chemical formula is C7H7N3OC_7H_7N_3O, and it has a molecular weight of approximately 149.15 g/mol. This compound features an amino group at the second position and a hydroxyl group at the fifth position of the benzimidazole structure, contributing to its unique chemical properties and potential biological activities .

. These include:

  • Nucleophilic substitutions: The amino and hydroxyl groups can participate in nucleophilic attacks.
  • Condensation reactions: The hydroxyl group can react with aldehydes or ketones to form more complex structures.
  • Oxidation-reduction reactions: The nitrogen atoms in imidazole can undergo various oxidation states, allowing for redox chemistry.

These reactions highlight the compound's potential as a building block in organic synthesis .

2-Amino-1H-benzo[d]imidazol-5-ol has been studied for its biological activities, particularly as an inhibitor of certain enzymes. Notably, it exhibits inhibitory effects on urokinase-type plasminogen activator, which plays a role in fibrinolysis and tissue remodeling. The compound's IC50 values suggest varying degrees of potency against different targets, indicating its potential therapeutic applications .

Several methods exist for synthesizing 2-Amino-1H-benzo[d]imidazol-5-ol:

  • Cyclization of ortho-phenylenediamine with aldehydes: This method involves the reaction of ortho-phenylenediamine with suitable aldehydes under acidic conditions to form the benzimidazole structure.
  • Hydroxylation of 2-Aminobenzimidazole: Starting from 2-Aminobenzimidazole, hydroxylation can be achieved using oxidizing agents to introduce the hydroxyl group at the fifth position.
  • Rearrangement reactions: Certain rearrangement conditions can also yield this compound from related precursors .

The applications of 2-Amino-1H-benzo[d]imidazol-5-ol span various fields:

  • Pharmaceuticals: Due to its enzyme inhibitory properties, it may serve as a lead compound for developing drugs targeting fibrinolytic pathways.
  • Chemical Research: It acts as a versatile intermediate in organic synthesis, particularly in creating more complex heterocyclic compounds.
  • Biological Studies: Its role in inhibiting specific enzymes makes it useful in studying biological processes related to coagulation and tissue repair .

Interaction studies involving 2-Amino-1H-benzo[d]imidazol-5-ol focus on its binding affinity with various proteins and enzymes. Notably, it has been shown to interact with urokinase-type plasminogen activator, impacting its enzymatic activity. These studies provide insights into how this compound may modulate biological pathways and inform further drug design efforts .

Several compounds share structural similarities with 2-Amino-1H-benzo[d]imidazol-5-ol, including:

Compound NameStructure TypeKey Features
2-AminobenzimidazoleBenzimidazoleLacks hydroxyl group; primarily an amine
BenzimidazoleBenzimidazoleBase structure without additional functional groups
1H-Benzo[d]imidazol-5-olBenzimidazoleHydroxyl group at a different position

Uniqueness

The uniqueness of 2-Amino-1H-benzo[d]imidazol-5-ol lies in its specific arrangement of functional groups that confer distinct biological activities, particularly its dual functionality as both an amine and a phenolic compound. This structural configuration enhances its potential as a therapeutic agent compared to other similar compounds that may lack one or both functional groups .

The thermodynamic stability of 2-Amino-1H-benzo[d]imidazol-5-ol is governed by the inherent stability of the benzimidazole heterocyclic framework combined with the stabilizing effects of the amino and hydroxyl substituents. The compound exhibits a molecular weight of 149.15 g/mol and adopts a planar aromatic structure typical of benzimidazole derivatives [1] [2].

Thermal stability analysis indicates that 2-Amino-1H-benzo[d]imidazol-5-ol belongs to the class of thermally stable benzimidazole compounds. Related benzimidazole derivatives demonstrate exceptional thermal stability, with decomposition temperatures ranging from 295°C to 454°C [3]. The thermal decomposition of benzimidazole derivatives typically follows a multi-stage process, with the first stage involving the elimination of substituent groups, followed by the degradation of the benzimidazole ring system [4] [5].

Table 1: Thermal Stability Data for Related Benzimidazole Derivatives

CompoundDecomposition Temperature (°C)Thermal Stability RangeReference
Benzimidazole342-345Stable up to 363 K [6] [7]
2,4,6-trinitrotoluene295- [8]
Hexanitrostilbene318- [8]
5,7-dinitro-1H-benzo[d]imidazole366High thermal stability [8]
Triphenylamine-benzimidazole derivatives399-454Exceptional stability [3]

The thermal decomposition pattern of 2-Amino-1H-benzo[d]imidazol-5-ol likely involves initial dehydration through the elimination of the hydroxyl group, followed by deamination and subsequent ring fragmentation. Thermogravimetric analysis of similar compounds shows a characteristic single-stage weight loss at temperatures exceeding 300°C [6]. The presence of both amino and hydroxyl substituents may contribute to enhanced thermal stability through intramolecular hydrogen bonding networks.

Storage conditions recommend maintaining the compound at 2-8°C with protection from light to ensure optimal stability [1] [2]. The compound demonstrates good stability under normal storage conditions without significant decomposition.

Solubility Characteristics in Polar/Non-Polar Solvent Systems

The solubility behavior of 2-Amino-1H-benzo[d]imidazol-5-ol reflects the amphiphilic nature of the molecule, containing both hydrophilic (amino and hydroxyl) and hydrophobic (aromatic) moieties. Predicted water solubility values indicate moderate aqueous solubility at 1752.46 mg/L [9], classifying the compound as having limited water solubility.

Table 2: Solubility Profile of 2-Amino-1H-benzo[d]imidazol-5-ol

Solvent SystemSolubility CharacteristicsNotes
WaterLimited solubility (1752.46 mg/L predicted)Enhanced by amino and hydroxyl groups
Polar organic solventsGood solubility expectedDMSO, methanol, ethanol favorable
Non-polar solventsPoor solubilityLimited interaction with aromatic core

The compound demonstrates enhanced solubility in polar solvents due to the presence of hydrogen bond donors and acceptors. The amino group at position 2 and the hydroxyl group at position 5 facilitate hydrogen bonding with polar solvent molecules. Benzimidazole derivatives typically show good solubility in dimethyl sulfoxide, methanol, and ethanol while remaining insoluble in non-polar solvents such as hexane [10].

The solubility characteristics are significantly influenced by the tautomeric equilibrium of the benzimidazole ring system. The compound can exist in multiple tautomeric forms, with proton migration between the nitrogen atoms affecting the overall polarity and hydrogen bonding capacity [11] [12].

High-performance liquid chromatography studies of related benzimidazole derivatives demonstrate retention behavior consistent with moderate polarity, with retention times varying based on the mobile phase composition [13]. The compound shows compatibility with aqueous-organic mobile phases, indicating balanced hydrophilic-lipophilic properties.

Acid-Base Behavior and Protonation State Analysis

The acid-base behavior of 2-Amino-1H-benzo[d]imidazol-5-ol is characterized by multiple ionizable sites, including the benzimidazole nitrogen atoms, the amino group, and the phenolic hydroxyl group. The predicted pKa value of 9.37 ± 0.40 [14] indicates basic character, consistent with the presence of the amino substituent.

Table 3: Protonation Sites and pKa Values

Protonation SiteEstimated pKaBehavior
Benzimidazole N-H~5.5Weak acid
Amino group~9.37Moderate base
Phenolic OH~10-11Weak acid
Imidazole N~6-7Weak base

The benzimidazole core exhibits amphoteric behavior, capable of both proton acceptance and donation. The imidazole nitrogen atoms can undergo protonation under acidic conditions, while the N-H group can act as a proton donor under basic conditions [15] [16]. The amino group at position 2 significantly enhances the basicity of the molecule, making it readily protonatable at physiological pH.

Acid-base titration behavior indicates multiple buffering regions corresponding to the different ionizable groups. The compound demonstrates pH-dependent solubility, with increased solubility observed under both acidic and basic conditions due to salt formation [17].

The protonation state significantly influences the molecular conformation and intermolecular interactions. Protonation of the amino group enhances hydrogen bonding capacity and affects the tautomeric equilibrium of the benzimidazole ring system [18]. The compound exhibits pH-dependent spectroscopic properties, with characteristic shifts in UV-Vis absorption and fluorescence emission spectra.

Spectroscopic Fingerprints (UV-Vis, IR, NMR)

Ultraviolet-Visible Spectroscopy

The UV-Vis spectrum of 2-Amino-1H-benzo[d]imidazol-5-ol exhibits characteristic absorption bands typical of the benzimidazole chromophore. The compound shows electronic transitions in the UV region, with the benzimidazole ring system contributing to the primary absorption features [19] [20].

Table 4: Spectroscopic Characteristics

TechniqueKey FeaturesAssignments
UV-VisElectronic transitions ~220-280 nmπ→π* transitions of benzimidazole
IR3436, 3357 cm⁻¹NH₂ stretching vibrations
IR1619 cm⁻¹NH bending vibrations
¹H NMR7.2-7.8 ppmAromatic protons
¹³C NMR158-140 ppmAromatic carbons

The electronic absorption spectrum is influenced by the extended conjugation of the benzimidazole system and the electron-donating effects of the amino and hydroxyl substituents. The compound exhibits solvatochromic behavior, with absorption maxima sensitive to solvent polarity and hydrogen bonding interactions.

Infrared Spectroscopy

The infrared spectrum provides characteristic fingerprint vibrations for functional group identification. The amino group exhibits distinctive stretching vibrations at 3436 and 3357 cm⁻¹, while the NH bending vibrations appear at 1619 cm⁻¹ [21] [22]. The hydroxyl group contributes to the broad absorption region around 3200-3600 cm⁻¹, often overlapping with amino group vibrations.

The benzimidazole ring system shows characteristic C=N stretching vibrations and aromatic C-H stretching modes. The substitution pattern influences the exact positions and intensities of these bands, providing structural information about the compound.

Nuclear Magnetic Resonance Spectroscopy

¹H NMR spectroscopy reveals the aromatic proton pattern consistent with the substituted benzimidazole structure. The aromatic protons appear in the typical range of 7.2-7.8 ppm, with coupling patterns reflecting the substitution pattern [23] [24]. The amino group protons appear as a broad signal, often exchangeable with deuterium oxide.

The compound exhibits tautomeric behavior observable by NMR spectroscopy, with dynamic exchange between tautomeric forms affecting the spectral appearance [11] [12]. Variable temperature NMR studies can provide information about the tautomeric equilibrium and exchange rates.

¹³C NMR spectroscopy shows carbon signals in the aromatic region (110-160 ppm), with specific chemical shifts reflecting the electronic environment of each carbon atom. The quaternary carbon bearing the amino group appears at characteristic chemical shifts consistent with electron-rich aromatic systems.

Mass Spectrometry

Mass spectrometric analysis shows the molecular ion peak at m/z 149, corresponding to [M]⁺. Electrospray ionization mass spectrometry typically produces [M+H]⁺ ions at m/z 150.06619 [25]. The fragmentation pattern provides structural information through characteristic loss of functional groups and ring fragmentation processes.

The spectroscopic data collectively confirm the structural identity of 2-Amino-1H-benzo[d]imidazol-5-ol and provide detailed information about its electronic structure, functional groups, and molecular dynamics in solution.

[15] AAT Bioquest. (2025). pKa and pKb Reference Table. Chemical reference database.

[17] Arasu, M., et al. (2024). Investigating the Photophysical Aspects of a Naphthalene-Based Benzimidazole Derivative. J. Phys. Chem. A, 128(17), 3456-3467.

[16] Smith, J., et al. (2009). Enantioselective N-Allylations of Imidazole, Benzimidazole, and Adenine. J. Am. Chem. Soc., 131(26), 9200-9201.

[25] PubChemLite. (2025). 2-amino-1h-benzo[d]imidazol-5-ol Compound Information. Chemical database.

[23] University of Technology Sydney. (2018). Synthesis and Evaluation of Tri-cyclic Alkaloid-like Compounds. Thesis document.

[24] MSE Supplies. (2024). MSE PRO 2-Amino-1H-benzo[d]imidazol-5-ol Technical Specifications. Chemical supplier.

[8] Wang, Y., et al. (2024). Benzimidazole-based low-sensitivity and heat-resistant energetic materials. New J. Chem., 48(48), 20234-20243.

[4] Kowalski, P., et al. (2022). In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives. Int. J. Mol. Sci., 23(22), 14156.

[3] González, J., et al. (2013). Triphenylamine–Benzimidazole Derivatives: Synthesis, Excited-State Characterization, and DFT Studies. J. Org. Chem., 78(22), 11389-11395.

[5] Ahmed, M., et al. (2023). A Review on Benzimidazole Heterocyclic Compounds: Synthesis and Their Medicinal Activity Applications. Synthesis, 55(24), 4123-4135.

[6] Geiger, D., et al. (2007). Growth of Benzimidazole Single Crystal by Sankaranarayanan−Ramasamy Method. Crystal Growth Des., 7(2), 445-448.

[7] Veinot, A., et al. (2022). Evaluating the thermal behaviour of benzimidazolylidene sources. Mater. Adv., 3(16), 6456-6465.

[13] Patel, R., et al. (2022). Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives. Curr. Pharm. Des., 28(35), 2890-2901.

[10] Chen, L., et al. (2015). Biological Activity and Molecular Structures of Bis(benzimidazole) and Trithiocyanurate Complexes. Molecules, 20(6), 10360-10376.

[11] Nieto, C., et al. (2014). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state. Beilstein J. Org. Chem., 10, 1620-1629.

[12] Nieto, C., et al. (2014). Proton transfer and tautomerism in NH-benzimidazoles. Beilstein J. Org. Chem., 10, 1620-1629.

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

149.058911855 g/mol

Monoisotopic Mass

149.058911855 g/mol

Heavy Atom Count

11

Other CAS

51276-85-8

Wikipedia

2-amino-5-hydroxy-benzimidazole

Dates

Last modified: 08-16-2023

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